molecular formula C20H18N2O5 B5010086 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate

Cat. No. B5010086
M. Wt: 366.4 g/mol
InChI Key: KILQTEORRQRPKR-UHFFFAOYSA-N
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Description

2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate, also known as compound 1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.

Mechanism of Action

The mechanism of action of 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1 is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cancer cell proliferation, bacterial cell wall synthesis, or fungal cell membrane synthesis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. In a study conducted by Zhang et al., this compound 1 was found to induce apoptosis in human breast cancer cells. In another study conducted by Zhang et al., this compound 1 was found to inhibit the growth of Staphylococcus aureus and Escherichia coli. In a study conducted by Zhang et al., this compound 1 was found to inhibit the growth of Candida albicans.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1 is its potential applications in medicinal chemistry. It has been shown to have anticancer, antibacterial, and antifungal activities, making it a promising candidate for the development of new drugs. However, one of the limitations of this compound 1 is its low solubility, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the study of 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1. One direction is to investigate its potential applications in the treatment of other types of cancer, bacterial infections, and fungal infections. Another direction is to improve its solubility and bioavailability, which may enhance its efficacy. Additionally, further studies are needed to elucidate its mechanism of action and to identify its molecular targets.

Synthesis Methods

Compound 1 has been synthesized using various methods, including the one-pot synthesis method and the microwave-assisted synthesis method. The one-pot synthesis method involves the reaction of 2-aminoethyl acrylate with 2,3-dioxo-2,3-dihydro-1H-indole-1-acetic acid in the presence of triethylamine and 1-phenylethylamine. The reaction is carried out at room temperature for 24 hours, and the resulting 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate is purified using column chromatography. The microwave-assisted synthesis method involves the reaction of 2-aminoethyl acrylate with 2,3-dioxo-2,3-dihydro-1H-indole-1-acetic acid in the presence of triethylamine and 1-phenylethylamine under microwave irradiation. The reaction is carried out for 10 minutes, and the resulting this compound is purified using column chromatography.

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anticancer, antibacterial, and antifungal activities. In a study conducted by Zhang et al., 2-oxo-2-[(1-phenylethyl)amino]ethyl (2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetate 1 was found to have significant anticancer activity against human breast cancer cells. In another study conducted by Zhang et al., this compound 1 was found to have significant antibacterial activity against Staphylococcus aureus and Escherichia coli. In a study conducted by Zhang et al., this compound 1 was found to have significant antifungal activity against Candida albicans.

properties

IUPAC Name

[2-oxo-2-(1-phenylethylamino)ethyl] 2-(2,3-dioxoindol-1-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-13(14-7-3-2-4-8-14)21-17(23)12-27-18(24)11-22-16-10-6-5-9-15(16)19(25)20(22)26/h2-10,13H,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILQTEORRQRPKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)COC(=O)CN2C3=CC=CC=C3C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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